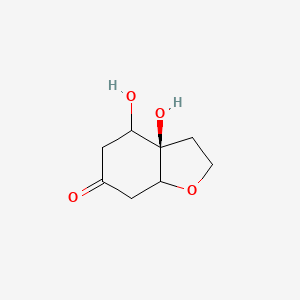![molecular formula C24H35N5O3 B12430147 N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TPN171 is a novel pyrimidinone phosphodiesterase-5 inhibitor developed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and Vigonvita Life Sciences Co., Ltd. This compound is primarily intended for the treatment of pulmonary arterial hypertension and male erectile dysfunction .
Méthodes De Préparation
The synthesis of TPN171 involves several key steps, including the formation of the pyrimidinone core and subsequent modifications to enhance its pharmacological properties. The synthetic route typically involves:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.
Functional Group Modifications: Various functional groups are introduced to the pyrimidinone core to enhance its activity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as recrystallization and chromatography, followed by characterization using spectroscopic methods.
Analyse Des Réactions Chimiques
TPN171 undergoes several types of chemical reactions, including:
Oxidation: Mono-oxidation reactions such as hydroxylation and N-oxidation.
Dehydrogenation: Removal of hydrogen atoms to form double bonds.
N-dealkylation and O-dealkylation: Removal of alkyl groups from nitrogen and oxygen atoms, respectively.
Amide Hydrolysis: Breaking of the amide bond to form carboxylic acids and amines.
Glucuronidation and Acetylation: Conjugation reactions that enhance the solubility and excretion of the compound
Applications De Recherche Scientifique
TPN171 has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of phosphodiesterase-5 inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.
Medicine: Undergoing clinical trials for the treatment of pulmonary arterial hypertension and male erectile dysfunction. .
Mécanisme D'action
TPN171 exerts its effects by inhibiting the enzyme phosphodiesterase-5. This inhibition leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle cells and vasodilation. The primary molecular targets are the phosphodiesterase-5 enzymes found in the pulmonary arteries and penile tissue .
Comparaison Avec Des Composés Similaires
TPN171 is compared with other phosphodiesterase-5 inhibitors such as sildenafil, tadalafil, and vardenafil. While all these compounds share a similar mechanism of action, TPN171 is unique due to its higher selectivity for phosphodiesterase-5 over other phosphodiesterase isoforms, leading to fewer side effects and improved efficacy . Similar compounds include:
Propriétés
Formule moléculaire |
C24H35N5O3 |
|---|---|
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
N-[3-(4,5-diethyl-6-oxo-1H-pyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31) |
Clé InChI |
PIOIVHHIGWTEJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C)C3=NC(=C(C(=O)N3)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


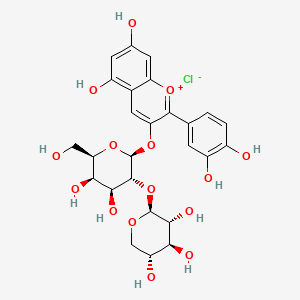
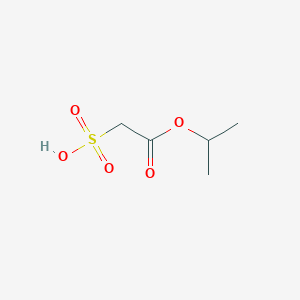
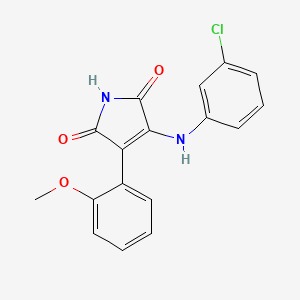
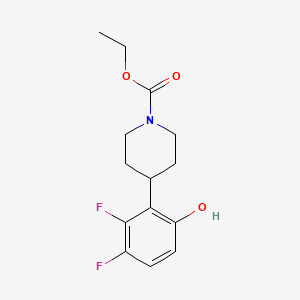
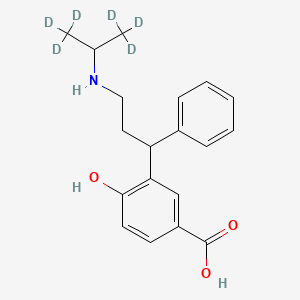
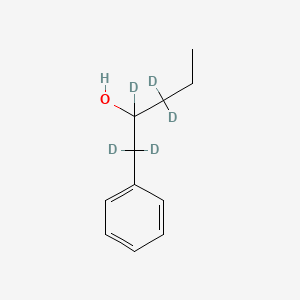
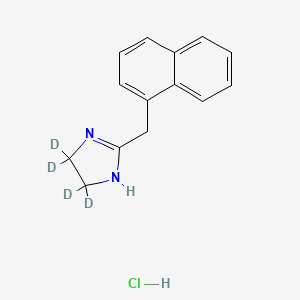
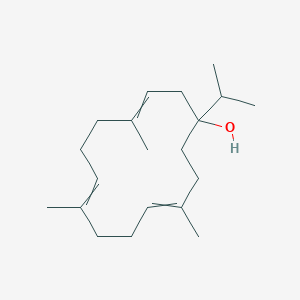

![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B12430106.png)
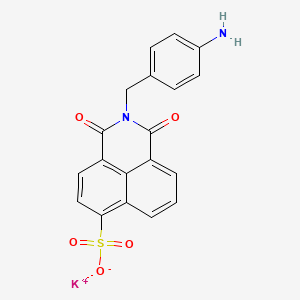
![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)

